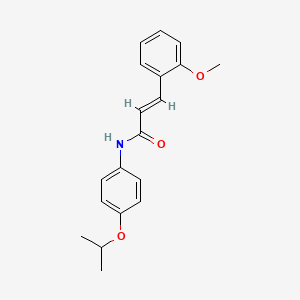

(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

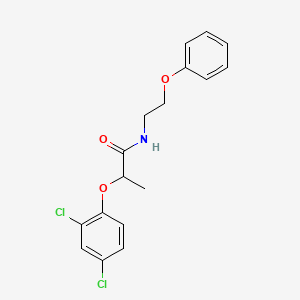

The synthesis of similar compounds involves the hydrolysis of a propionitrile derivative to yield a propionic acid, which after reaction with thionyl chloride is turned into acylchloride. By acylation of a number of amines by the propionyl chloride, the corresponding propionamides are synthesized .Scientific Research Applications

Thermoresponsive Polymers

Acrylamide derivatives, such as Poly(N-isopropyl acrylamide), have been extensively studied for their thermoresponsive properties. These polymers are interesting for drug delivery systems due to their controlled behavior at different temperatures. A study reported the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process crucial for creating polymers with specific characteristics for biomedical applications (Convertine et al., 2004).

Corrosion Inhibitors

Acrylamide derivatives have shown effectiveness as corrosion inhibitors, particularly in protecting metals like copper in acidic environments. Research into synthetic acrylamide derivatives highlighted their potential in corrosion protection, offering insights into chemical and electrochemical methods for inhibiting corrosion, which is vital for preserving metal integrity in industrial applications (Abu-Rayyan et al., 2022).

Photoresponsive Polymers

The copolymerization of N-isopropylacryamide with azobenzene-containing acrylamides produces polymers that respond to light, altering their affinity to water based on UV or visible light exposure. This photoresponsiveness has implications for developing materials that can change their properties under different lighting conditions, useful in various sensor and actuator applications (Akiyama & Tamaoki, 2004).

Cytotoxicity of Acrylamide Derivatives

The study of acrylamide derivatives extends into examining their cytotoxic effects. For instance, the synthesis and characterization of new acrylamide derivatives explored their cytotoxic activity against cancer cells, contributing to the search for more effective cancer treatments (Hassan et al., 2014).

Acrylamide in Food Safety

Although not directly related to the specific chemical , research on acrylamide's formation in foods and its potential health effects highlights the importance of understanding this compound's behavior. Acrylamide forms during the cooking process and has been studied for its carcinogenic potential, leading to efforts to minimize its presence in food products (Friedman, 2003).

Polymer Chemistry and Complexation

Explorations into the complexation behaviors of polymers derived from acrylamide and their interactions with molecules like β-cyclodextrins demonstrate the potential for creating smart materials. These materials can change their properties in response to specific stimuli, offering innovative approaches to drug delivery and material science (Fleischmann & Ritter, 2013).

properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14(2)23-17-11-9-16(10-12-17)20-19(21)13-8-15-6-4-5-7-18(15)22-3/h4-14H,1-3H3,(H,20,21)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNBLJPPILLTQZ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2762873.png)

![Spiro[4.5]decan-6-amine](/img/structure/B2762874.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2762875.png)

![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)

![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)